molecular formula C14H25FN2O2 B12944797 tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B12944797
M. Wt: 272.36 g/mol
InChI Key: BLRUHCBJAQKHAO-GHMZBOCLSA-N
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Description

tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes a fluorine atom and an amino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate typically involves the reaction of a spirocyclic precursor with appropriate reagents to introduce the amino and fluoro groups. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction conditions often include heating the mixture under reflux in a suitable solvent such as toluene for a specified period .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with hydrazine hydrate can lead to the formation of fused spirocyclic pyrazoles .

Scientific Research Applications

tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets in biological systems. The amino and fluoro groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of both an amino group and a fluorine atom in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H25FN2O2

Molecular Weight

272.36 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-amino-2-fluoro-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-6-4-14(5-7-17)9-10(15)8-11(14)16/h10-11H,4-9,16H2,1-3H3/t10-,11-/m1/s1

InChI Key

BLRUHCBJAQKHAO-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H](C[C@H]2N)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2N)F

Origin of Product

United States

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